Cas no 2171323-25-2 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid
- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
- 2171323-25-2
- EN300-1548957
-
- Inchi: 1S/C23H23F3N2O5/c1-13(10-20(29)28-19(11-21(30)31)23(24,25)26)27-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t13-,19?/m1/s1
- InChI Key: WXNATTJOVKAOOJ-BSOCMFCZSA-N
- SMILES: FC(C(CC(=O)O)NC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
Computed Properties
- Exact Mass: 464.15590632g/mol
- Monoisotopic Mass: 464.15590632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 105Ų
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1548957-0.05g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.05g |
$2306.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-0.1g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.1g |
$2415.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-0.25g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.25g |
$2525.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-0.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.5g |
$2635.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-1.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 1g |
$2745.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-2.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 2.5g |
$5380.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-5.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 5g |
$7961.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-10.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 10g |
$11805.0 | 2023-06-05 | ||
| Enamine | EN300-1548957-50mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 50mg |
$2306.0 | 2023-09-25 | ||
| Enamine | EN300-1548957-100mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 100mg |
$2415.0 | 2023-09-25 |
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid
Introduction to Compound CAS No. 2171323-25-2: 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic Acid
The compound with CAS number 2171323-25-2, known as 3-(3R)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluorobutanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the trifluorobutanoic acid component adds unique chemical properties that make this compound versatile for various applications.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure allows for precise control over molecular interactions, making it a valuable tool in the design of bioactive molecules. The Fmoc group, in particular, has been extensively studied for its role in peptide synthesis and protection during chemical reactions. Researchers have explored the use of this compound in creating novel peptide-based therapeutics, which could potentially target a wide range of diseases, including cancer and infectious disorders.
The trifluorobutanoic acid moiety in this compound contributes significantly to its stability and solubility properties. Fluorinated compounds are increasingly being investigated due to their unique physical and chemical characteristics. In this case, the trifluorobutanoic acid group enhances the molecule's ability to interact with biological systems, making it an attractive candidate for drug delivery systems and as a component in advanced materials.
From an analytical standpoint, the compound's structure presents both challenges and opportunities for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to study its molecular composition and reactivity. These studies have provided insights into the stereochemistry of the molecule, particularly around the chiral center at position 3R. Such detailed analysis is crucial for understanding how this compound interacts with other molecules in biological environments.
In terms of synthesis, this compound represents a sophisticated achievement in organic chemistry. The construction of the Fmoc group requires precise control over reaction conditions to ensure high yields and purity. Similarly, the introduction of the trifluorobutanoic acid moiety involves specialized techniques to maintain the integrity of the molecule during synthesis. These challenges underscore the importance of advanced synthetic methodologies in modern chemical research.
Looking ahead, the potential applications of this compound are vast. Its role as a building block in peptide synthesis could lead to breakthroughs in personalized medicine and targeted therapies. Additionally, its fluorinated components may find applications in imaging agents or as components in advanced polymers with unique properties.
In conclusion, CAS No. 2171323-25-2 represents a cutting-edge molecule with significant potential across multiple disciplines. Its complex structure and unique properties make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in shaping future advancements in chemistry and medicine.
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